Technical Guide: Chemical and Physical Properties of 1-Methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole
Technical Guide: Chemical and Physical Properties of 1-Methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole
Executive Summary & Strategic Relevance
In modern drug discovery, the pyrazole scaffold is recognized as a privileged structure, frequently deployed to enhance metabolic stability, modulate physicochemical properties, and engage in critical hydrogen-bonding interactions within target binding pockets[1]. However, unsubstituted pyrazoles often suffer from tautomerization, which complicates analytical characterization and increases the desolvation penalty during membrane permeation.
1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole (also known as bis(1-methyl-1H-pyrazol-4-yl)methanone)[2] is a highly specialized, symmetrical building block designed to circumvent these limitations. By N-methylating both pyrazole rings and linking them via a rigid carbonyl bridge, this molecule provides an electron-rich, geometrically defined scaffold. As an application scientist, I frequently recommend this building block for library synthesis because its C2v -like symmetry simplifies NMR interpretation, while its lack of hydrogen bond donors makes it an ideal precursor for central nervous system (CNS) penetrant libraries.
Physicochemical Profiling & Drug-Likeness
Understanding the baseline physicochemical properties of a building block is critical before integrating it into a lead optimization campaign. The table below summarizes the quantitative data for this compound, highlighting its inherent drug-likeness.
| Property | Value | Implication for Drug Design |
| IUPAC Name | bis(1-methylpyrazol-4-yl)methanone | Standardized nomenclature[2] |
| CAS Number | 67088-78-2 | Chemical registry identification[3] |
| Molecular Formula | C 9 H 10 N 4 O | Foundational composition[3] |
| Molecular Weight | 190.20 g/mol | Low MW ensures high Ligand Efficiency (LE)[3] |
| XLogP3 | -0.1 | High aqueous solubility; requires lipophilic optimization[2] |
| TPSA | 52.7 Ų | Excellent membrane and BBB permeability profile (< 90 Ų)[2] |
| H-Bond Donors | 0 | Prevents tautomerization; lowers desolvation energy[2] |
| H-Bond Acceptors | 3 | Capable of interacting with kinase hinge regions[2] |
| Rotatable Bonds | 2 | High rigidity, reducing entropic penalty upon binding[2] |
Electronic and Structural Mechanics
The chemical reactivity of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole is entirely dictated by cross-conjugation .
The central carbonyl group is flanked by two π -excessive 1-methyl-1H-pyrazol-4-yl rings. The lone pairs on the pyrazole nitrogens delocalize through the aromatic system and donate electron density into the carbonyl π∗ antibonding orbital.
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Causality: This extensive electron donation significantly reduces the electrophilicity of the carbonyl carbon compared to standard aliphatic or phenyl ketones.
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Practical Implication: Standard nucleophilic additions (e.g., Grignard reactions or reductive aminations) will proceed sluggishly. To achieve high yields, you must employ elevated temperatures, highly reactive nucleophiles, or Lewis acid catalysis to sufficiently activate the carbonyl bridge.
Synthetic Derivatization Workflows
The true value of this building block lies in its ability to be divergently modified at the carbonyl center. The logical relationships between the starting material and its primary derivatives are mapped below.
Fig 1. Divergent synthetic workflows for bis(1-methyl-1H-pyrazol-4-yl)methanone derivatization.
Experimental Protocols: Self-Validating Carbonyl Reduction
To demonstrate the practical handling of this compound, the following is a field-proven, self-validating protocol for the reduction of the central ketone to bis(1-methyl-1H-pyrazol-4-yl)methanol.
Methodological Causality
We explicitly utilize Sodium Borohydride (NaBH 4 ) in Methanol rather than Lithium Aluminum Hydride (LiAlH 4 ) in THF. While LiAlH 4 is a stronger reducing agent, the four Lewis-basic nitrogen atoms on the bis-pyrazole scaffold coordinate tightly with lithium and aluminum salts. This coordination leads to intractable, gelatinous emulsions during the Fieser workup, drastically reducing isolated yields. NaBH 4 in a protic solvent provides a mild, chemoselective alternative that bypasses this issue entirely.
Fig 2. Step-by-step experimental workflow for the chemoselective reduction of the central carbonyl.
Step-by-Step Procedure
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Dissolution: Dissolve 1.0 equivalent of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole in anhydrous methanol to achieve a 0.1 M concentration.
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Mechanistic Note: Methanol acts as both the solvent and a protic participant, stabilizing the alkoxyborohydride transition state.
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Cooling: Chill the reaction flask to 0 °C using an ice-water bath.
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Mechanistic Note: The hydride transfer is exothermic; cooling prevents solvent boil-off and suppresses unwanted side reactions.
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Hydride Addition: Add NaBH 4 (1.5 equivalents) portion-wise over 10 minutes.
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Mechanistic Note: Portion-wise addition controls the evolution of hydrogen gas.
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Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature for 2 hours. Monitor the reaction via LC-MS.
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Validation Check: The starting material ( m/z 191 [M+H] + ) will cleanly shift to the product mass ( m/z 193 [M+H] + ). TLC (10% MeOH in DCM) will show a lower Rf spot due to the newly formed, polar hydroxyl group.
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Quenching & Isolation: Quench the reaction by slowly adding saturated aqueous NH 4 Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
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Validation Check (NMR Symmetry): The 1 H-NMR of the crude product provides a built-in validation mechanism. The starting material exhibits highly deshielded pyrazole protons due to the electron-withdrawing carbonyl. In the product spectrum, these protons will shift upfield. Furthermore, the appearance of a new methine singlet ( ∼ 5.8 ppm) and an exchangeable hydroxyl proton confirms successful reduction while maintaining the C2v -like symmetry of the two pyrazole rings.
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References
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[3] National Center for Biotechnology Information (NCBI). 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl) - PubChem. Available at:[Link]
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[2] National Center for Biotechnology Information (NCBI). 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl) - PubChem (Computed Properties). Available at:[Link]
Sources
- 1. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
- 2. 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole | C9H10N4O | CID 12415135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole | C9H10N4O | CID 12415135 - PubChem [pubchem.ncbi.nlm.nih.gov]
